molecular formula C18H20FN5O3 B4413128 7-(2-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

7-(2-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B4413128
M. Wt: 373.4 g/mol
InChI Key: GJRNIPQHIXHEGL-UHFFFAOYSA-N
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Description

This purine derivative features a 2-fluorobenzyl group at the 7-position, a methyl group at the 3-position, and a morpholinomethyl substituent at the 8-position. The fluorobenzyl group enhances electronic interactions with biological targets, while the morpholinomethyl moiety improves solubility and metabolic stability.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-4-2-3-5-13(12)19)14(20-16)11-23-6-8-27-9-7-23/h2-5H,6-11H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRNIPQHIXHEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Fluorobenzyl Group: This step involves the use of fluorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Morpholinylmethyl Group: This is usually done through reductive amination, where the morpholine derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:

    Oxidation: This can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzyl and morpholinylmethyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Modifications and Their Impact

Functional Group Analysis

  • 7-Position Substituents: Fluorobenzyl vs. Benzyl vs. Alkyl: Aromatic groups (e.g., benzyl) improve stacking interactions with enzymes, while alkyl chains (e.g., isopentyl) enhance hydrophobic binding .
  • 8-Position Substituents: Morpholinomethyl vs. Thio/Alkyl Groups: Morpholinomethyl increases water solubility and reduces off-target toxicity compared to thioethers or alkylamino groups . Piperazinyl vs. Morpholinomethyl: Piperazine derivatives show higher selectivity for kinase targets but may exhibit lower oral bioavailability .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Comparative Pharmacokinetic Properties
Compound Solubility (LogP) Metabolic Stability Half-Life (in vitro) Notable Targets
Target Compound 1.8 (estimated) High (morpholine resists oxidation) >6 hours Adenosine receptors, PDE enzymes
7-(2-Chlorobenzyl)-...-methylallylthio 3.2 Moderate (thioether susceptible to oxidation) 3 hours CYP450 isoforms, kinases
7-Isopentyl-...-morpholinomethyl 2.1 High >8 hours Neurotransmitter transporters
8-(4-(3-Chlorobenzyl)piperazinyl)... 2.5 Low (piperazine undergoes N-oxidation) 2 hours CDK2, EGFR kinases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
7-(2-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

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